6-Ethynyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-Ethynyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . This compound features a benzotriazole core with an ethynyl group attached to the sixth position. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1H-benzo[d][1,2,3]triazole typically involves the cycloaddition reaction between an azide and an alkyne, commonly referred to as the “click” reaction . This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions (CuAAC). The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrobenzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
6-Ethynyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethynyl-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions . The compound can act as a bioisostere, replacing functional groups in biological molecules and modulating their activity. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved efficacy and selectivity .
Comparison with Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the ethynyl group.
4,5,6,7-Tetrabromo-1H-benzotriazole: A derivative with bromine atoms that exhibits different chemical reactivity and applications.
1,2,3-Triazole: A simpler triazole compound used in various chemical and biological applications.
Uniqueness: 6-Ethynyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo “click” reactions efficiently makes it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
5-ethynyl-2H-benzotriazole |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h1,3-5H,(H,9,10,11) |
InChI Key |
VESMVKRYRMSHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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